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Introduction

Branaplam (LMI070) is an orally available, brain-penetrant small molecule that modulates
MRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular
Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-
selective interaction with the spliceosome complex.[3] During its clinical development for SMA,
it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and
investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]

This technical guide provides an in-depth summary of the preclinical studies of branaplam in
both SMA and HD. It is intended for researchers, scientists, and drug development
professionals, offering a detailed overview of the compound's mechanism of action, efficacy
data from in vitro and in vivo models, experimental methodologies, and its safety and specificity
profile.

Mechanism of Action

Branaplam's therapeutic effect in two distinct neurodegenerative diseases stems from its
ability to selectively modulate the splicing of different pre-mRNAs.

In Spinal Muscular Atrophy (SMA)

SMA is caused by the loss of the SMNL1 gene, leading to a deficiency in the Survival Motor
Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN
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protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during
splicing, resulting in a truncated, unstable protein.[6][7]

Branaplam acts by stabilizing the transient interaction between the U1 small nuclear
ribonucleoprotein (SNRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9]
This enhanced binding affinity promotes the inclusion of exon 7 into the final mMRNA transcript,
leading to increased production of full-length, functional SMN protein.[4][6][8]

Caption: Mechanism of Branaplam in Spinal Muscular Atrophy (SMA).

In Huntington's Disease (HD)

HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the
HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary
therapeutic strategy is to reduce the levels of this toxic protein.[1]

Branaplam lowers HTT protein levels through a novel mechanism. It promotes the inclusion of
a previously non-annotated, cryptic "pseudoexon” (termed exon 50a) located between exons
50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a
premature termination codon into the HTT transcript.[10][11][12] The cell's quality control
machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA
decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT
protein.[1]

Caption: Mechanism of Branaplam in Huntington's Disease (HD).

Preclinical Efficacy Data
Spinal Muscular Atrophy (SMA) Models

Preclinical studies in a severe SMNA7 mouse model of SMA demonstrated that oral
administration of branaplam led to a dose-dependent increase in full-length SMN protein in the
central nervous system and translated to significant therapeutic benefits.[4][6][7]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291
https://pubmed.ncbi.nlm.nih.gov/30407821/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Branaplam/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565466/
https://old.sinapse.pt/files/section/e78_s199_branaplam_as_a_promising_splicing_modulator_from_spinal_muscular_file.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8324491/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565466/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8894458/
https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8894458/
https://archive.connect.h1.co/article/742404470/
https://archive.connect.h1.co/article/742404470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pubmed.ncbi.nlm.nih.gov/36357392/
https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8324491/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291
https://pubmed.ncbi.nlm.nih.gov/30407821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Model Dosing Regimen Key Outcomes Reference

SMN Protein:
1, 3, 10, 30 mg/kg .
Concentration-

SMNA7 Mouse (oral, daily from ) ) [6]
dependent increase in
PND3)

brain.

Brain Concentration
(at4h): 1.55 yM at 1
mg/kg; 61.7 uM at 30
mg/kg.

Survival: Increased

overall survival and
improved body weight.  [6]
Efficacy was similar at

3 and 10 mg/kg.

Tolerability: Reduced
survival at the 30

mg/kg dose [6]
suggested tolerability

issues.

Huntington's Disease (HD) Models

In HD patient-derived cellular models, branaplam effectively lowered both total and mutant
HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing
cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]
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Model Treatment Key Outcomes Reference
HTT Lowering: Dose-
dependent reduction
HD Patient Fibroblasts  Branaplam (72h) of total HTT (tHTT) [11]
and mutant HTT
(mHTT).
IC50: Consistently
HD Patient iPSCs Branaplam (72h) below 10 nM for HTT [11][12]
reduction.
) ] Toxicity: No cellular
HD iPSC-derived o
] ] toxicity observed at
Cortical Progenitors &  Branaplam (72h) ) [11][12]
effective
Neurons )
concentrations.

Splicing Restoration:
Ameliorated aberrant
alternative splicing
patterns characteristic
of HD.[1][11]

BacHD Mouse Model

Oral dosing

HTT Lowering:
Promoted
pseudoexon 50a
inclusion and lowered
HTT mRNA and

protein levels in vivo.

[2]

Experimental Methodologies

A variety of in vitro and in vivo models and analytical techniques were employed to elucidate

the preclinical profile of branaplam.

In Vitro Models & Assays

¢ Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem

cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human
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neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMNA7 mouse myoblasts and
human patient-derived fibroblasts were used.[6]

o Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive
guantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays
(ELISA) were used to measure SMN protein levels.[6]

o Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were
performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of
target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptome-
wide off-target effects.[2][11][13]

» Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays.
[11]

In Vivo Models & Procedures

e Animal Models:

o SMA: The SMNA7 mouse model, which recapitulates key features of severe SMA, was
used for efficacy and PK/PD studies.[6][8]

o HD: The BacHD mouse model, which expresses full-length human mHTT, was used to
evaluate in vivo efficacy.[2]

o Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for
developmental neurotoxicity (DNT) studies.[8][14]

o Administration & Analysis: Branaplam was administered via oral gavage.[6][8] Efficacy was
assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring
phenotypic outcomes like survival and body weight.[6] Safety was evaluated through
histopathology and immunohistochemistry on brain tissue.[8][14]
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Caption: General workflow for preclinical evaluation of Branaplam.

Preclinical Safety and Off-Target Profile
Developmental Neurotoxicity

Initial preclinical safety testing revealed that branaplam could induce cell-cycle arrest and had
aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental
neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered branaplam
had no discernible impact on neurogenesis.[8][14][15] Histopathological and
immunohistochemical analyses of brain regions with active neurogenesis showed no
differences in cell proliferation, apoptosis, or neural migration between branaplam-treated and

control animals.[8][14]

Transcriptome-wide Specificity

While branaplam was designed for a specific splicing event, RNA-Seq studies have shown
that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly
at higher concentrations.[13][16][17]
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Number of
. Genes with o
Concentration Cell Type Key Finding Reference
Altered
Expression
Low
- concentrations
Not specified S
) minimize off-
SMA Patient (effects were
Low (2 nM) ) target effects [16]
Fibroblasts "almost non- ) ]
) while partially
existent") ]
restoring SMN2
splicing.
High
concentrations
) SMA Patient ) o
High (40 nM) ) 2187 induce significant  [13]
Fibroblasts

transcriptional

perturbations.

These studies indicate that the therapeutic window and dosing are critical for balancing efficacy

with off-target effects.[13][16]

Mechanistic Insights into Toxicity

Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was

terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-

derived motor neurons has offered a potential explanation. This study suggests branaplam can

activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the

neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of

neurite integrity.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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